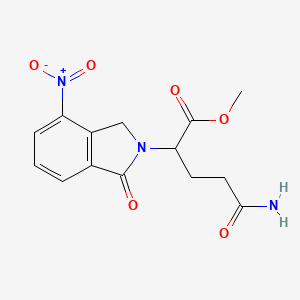
Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate
Vue d'ensemble
Description
Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate, also known as 5-Amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid methyl ester, is an organic compound that has been studied for its potential applications in the fields of biochemistry and pharmacology. This compound has a wide range of properties and can be used for a variety of purposes, such as in the synthesis of drugs and as a reagent in organic synthesis.
Applications De Recherche Scientifique
Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate has been studied for its potential applications in biochemistry and pharmacology. It has been used as a reagent in organic synthesis, as well as in the synthesis of drugs and other compounds. Additionally, this compound has been studied for its potential applications in the fields of biochemistry and pharmacology due to its ability to interact with proteins and enzymes.
Mécanisme D'action
Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate has been studied for its potential mechanism of action. It is believed to interact with proteins and enzymes, which can lead to the inhibition of certain biochemical and physiological processes. Additionally, this compound has been proposed to interact with receptors, which could lead to the modulation of signal transduction pathways.
Effets Biochimiques Et Physiologiques
Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can interact with proteins and enzymes, which can lead to the inhibition of certain biochemical and physiological processes. Additionally, this compound has been proposed to interact with receptors, which could lead to the modulation of signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used as a reagent in organic synthesis. Additionally, this compound has been studied for its potential applications in the fields of biochemistry and pharmacology due to its ability to interact with proteins and enzymes. However, there are some limitations to its use in laboratory experiments. Due to its chemical structure, this compound can be unstable and can react with other compounds in the reaction vessel, which can lead to unpredictable results. Additionally, this compound can be toxic and can cause adverse health effects if not handled properly.
Orientations Futures
Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate has potential applications in the fields of biochemistry and pharmacology. Future research should focus on further understanding the mechanism of action of this compound and its potential biochemical and physiological effects. Additionally, further research should be conducted to explore its potential applications in organic synthesis and drug synthesis. Additionally, further studies should be conducted to explore the stability of this compound and to develop methods to improve its stability for laboratory experiments. Finally, future studies should focus on exploring the potential toxicity of this compound and developing methods to reduce its toxicity.
Propriétés
IUPAC Name |
methyl 5-amino-2-(7-nitro-3-oxo-1H-isoindol-2-yl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6/c1-23-14(20)11(5-6-12(15)18)16-7-9-8(13(16)19)3-2-4-10(9)17(21)22/h2-4,11H,5-7H2,1H3,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBGYXPELSEKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)N)N1CC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728795 | |
| Record name | Methyl 5-amino-2-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate | |
CAS RN |
878782-79-7 | |
| Record name | Methyl 5-amino-2-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B1427002.png)
![2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427003.png)
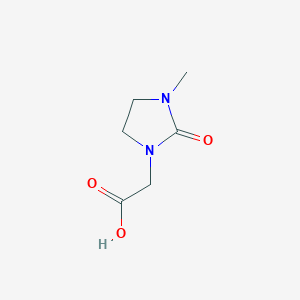
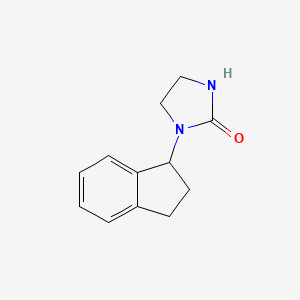
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B1427008.png)

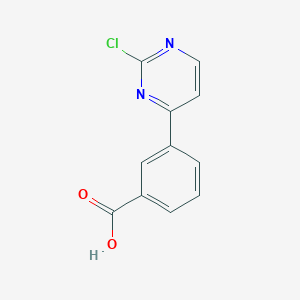
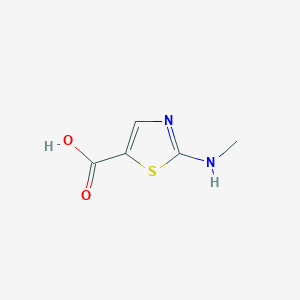
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1427014.png)


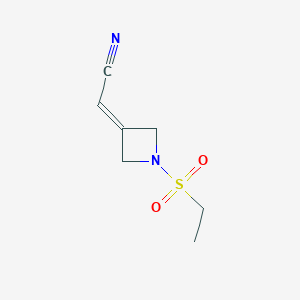
![3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole](/img/structure/B1427023.png)
![(S)-methyl 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1427025.png)